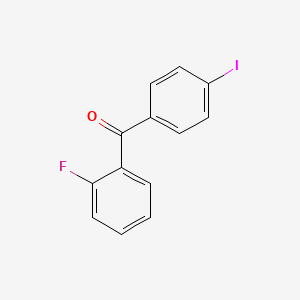

2-Fluoro-4'-iodobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-4’-iodobenzophenone is a chemical compound with the molecular formula C13H8FIO and a molecular weight of 326.1 g/mol. This compound is known for its unique characteristics and has been widely used in scientific research.

Vorbereitungsmethoden

The synthesis of 2-Fluoro-4’-iodobenzophenone typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various complex organic molecules . The general synthetic route involves the reaction of 2-fluorophenylboronic acid with 4-iodobenzophenone in the presence of a palladium catalyst and a base . The reaction conditions typically include a temperature range of 80-100°C and a reaction time of 12-24 hours .

Analyse Chemischer Reaktionen

2-Fluoro-4’-iodobenzophenone undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol . The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-4’-iodobenzophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been used in the synthesis of inhibitors for enzymes such as trypanothione reductase, which is involved in the metabolism of certain parasites.

Industry: The compound is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 2-Fluoro-4’-iodobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for certain enzymes, such as trypanothione reductase, by binding to the active site of the enzyme and preventing its normal function . This inhibition can disrupt the metabolic processes of parasites, making the compound a potential candidate for antiparasitic drug development .

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-4’-iodobenzophenone can be compared with other similar compounds, such as:

2-Fluoro-4-iodobenzonitrile: This compound has a similar structure but contains a nitrile group instead of a ketone group.

4-Iodo-2-fluorobenzaldehyde: This compound has an aldehyde group instead of a ketone group.

The uniqueness of 2-Fluoro-4’-iodobenzophenone lies in its specific combination of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Biologische Aktivität

2-Fluoro-4'-iodobenzophenone (FIBP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 2-position and an iodine atom at the 4'-position of the benzophenone structure. This unique substitution pattern influences its reactivity and biological activity.

The biological activity of FIBP is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents (fluorine and iodine) enhance its lipophilicity and binding affinity, potentially leading to inhibition or modulation of target proteins.

Key Mechanisms:

- Enzyme Inhibition : FIBP has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can affect cell proliferation and survival.

- Receptor Modulation : The compound may alter receptor activity, influencing downstream signaling cascades critical for various biological processes.

Anticancer Properties

FIBP has been studied for its anticancer potential. Research indicates that it exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro studies have demonstrated that FIBP can induce apoptosis in human melanoma cells by activating caspase pathways, leading to cell death.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A375 (Melanoma) | 5.0 | Induces apoptosis |

| D54 (Glioblastoma) | 7.5 | Inhibits cell proliferation |

| SET-2 (Leukemia) | 6.0 | Cytotoxic effects |

Antimicrobial Activity

In addition to its anticancer properties, FIBP has shown promising antimicrobial activity . Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

-

Study on Anticancer Efficacy : A recent study evaluated the effects of FIBP on A375 melanoma cells. The results showed a significant reduction in cell viability with an IC50 value of 5 μM, indicating strong anticancer activity.

"The compound demonstrated dose-dependent cytotoxicity, particularly notable in melanoma cell lines."

-

Antimicrobial Evaluation : Another study assessed the antimicrobial properties of FIBP against Staphylococcus aureus and Escherichia coli. The compound exhibited effective growth inhibition at concentrations as low as 10 μg/mL.

"FIBP's ability to disrupt bacterial cell membranes suggests a novel mechanism of action for antimicrobial agents."

Applications in Research

FIBP is utilized as a biochemical probe in various research applications:

- Drug Discovery : Its unique structure allows it to serve as a lead compound for developing new pharmaceuticals targeting cancer and infectious diseases.

- Biochemical Probes : FIBP is used to study enzyme kinetics and protein interactions due to its ability to selectively bind to specific targets.

Eigenschaften

IUPAC Name |

(2-fluorophenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FIO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJYUKJHSZZUNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641518 |

Source

|

| Record name | (2-Fluorophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-26-7 |

Source

|

| Record name | (2-Fluorophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.